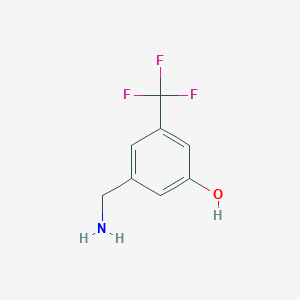

3-(Aminomethyl)-5-(trifluoromethyl)phenol

Description

Historical Perspectives and Contemporary Significance of Organofluorine Chemistry

The field of organofluorine chemistry, which studies compounds containing a carbon-fluorine bond, has a history that began even before the isolation of elemental fluorine itself. nih.govnih.gov The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride. nih.gov However, the field only gained significant momentum in the mid-20th century, spurred by the development of new fluorinating agents and the discovery of fluoropolymers like Teflon in the 1940s and 1950s. numberanalytics.comresearchgate.net

The contemporary significance of organofluorine chemistry is vast, largely due to the unique properties that the fluorine atom imparts to organic molecules. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest in organic chemistry. nih.govnumberanalytics.com This bond strength leads to high thermal stability and chemical inertness in fluorinated compounds. numberanalytics.com These characteristics are highly desirable in numerous applications, including:

Pharmaceuticals: The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug discovery. nih.govresearchgate.net

Materials Science: Fluoropolymers are essential in industries requiring materials with high resistance to heat and chemicals. researchgate.netnumberanalytics.com

Agrochemicals: Many modern pesticides and herbicides contain fluorine to enhance their efficacy and stability. nih.gov

Emerging trends continue to expand the field, with research into new fluorinating techniques, the use of fluorinated compounds in sustainable energy applications, and environmental remediation. numberanalytics.com

The Aminomethyl Group in Advanced Chemical Synthesis and Molecular Architecture

The aminomethyl group, with the formula -CH2NH2, is a primary amine functional group attached to a methylenic carbon. wikipedia.org As a fundamental building block in organic synthesis, it plays a crucial role in constructing more complex molecular architectures. Alkanolamines, which contain both an amino and a hydroxyl group, are a class of compounds that includes aminomethyl propanol (B110389) and are used in a variety of applications. atamanchemicals.comcosmeticsinfo.org

The aminomethyl group and its derivatives are utilized in several ways:

pH Buffering: Compounds containing amino groups, like aminomethyl propanol, are effective bases used to prepare buffer solutions and control pH in various formulations, including cosmetics. atamanchemicals.comcosmeticsinfo.orgwikipedia.org

Synthetic Intermediates: The amino group is highly reactive and serves as a key intermediate in the synthesis of a wide range of compounds. wikipedia.org For instance, it can react with aldehydes and ketones to form Schiff bases, which are important in both biological and industrial chemistry. nih.govresearchgate.net It is also a precursor for creating other functional groups, such as in the formation of oxazolines. wikipedia.org

Bioactive Molecules: The aminomethyl moiety is present in numerous biologically active molecules and pharmaceuticals. It can be crucial for a molecule's interaction with biological targets. For example, it is a component of acrizanib, a VEGFR-2 inhibitor designed for ocular therapies. nih.gov

Contextual Importance of 3-(Aminomethyl)-5-(trifluoromethyl)phenol as a Distinct Molecular Entity

This compound stands as a distinct molecular entity by combining the influential trifluoromethyl group, the versatile aminomethyl group, and the phenolic scaffold. This specific arrangement of functional groups suggests its potential as a valuable building block in medicinal chemistry and material science. The synthesis of such trifluoromethylphenols can be complex, often requiring multi-step procedures. google.com

The compound's structure brings together the metabolic stability and altered electronic properties from the trifluoromethyl group with the synthetic versatility and potential for biological interactions from the aminomethyl and hydroxyl groups. While extensive research specifically detailing the applications of this compound is not widely published, its structure is analogous to motifs found in compounds explored for various therapeutic effects. The combination of these functional groups makes it a prime candidate for use in the synthesis of novel compounds where fine-tuning of physicochemical and biological properties is desired.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H8F3NO | nih.govsynblock.com |

| Molecular Weight | 191.15 g/mol | synblock.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 862541-22-8 | synblock.com |

| Synonyms | 3-Hydroxy-5-(trifluoromethyl)benzylamine | synblock.com |

| Predicted XlogP | 1.3 | uni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

3-(aminomethyl)-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,13H,4,12H2 |

InChI Key |

OCDUJPIGFSWWEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)CN |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles

Mechanistic Elucidation of Trifluoromethylation Reactions on Phenolic Substrates

The introduction of a trifluoromethyl (-CF3) group onto a phenolic ring is a critical transformation in the synthesis of many modern chemical entities. chemistryviews.org The methods to achieve this can proceed through various mechanistic pathways, largely categorized by the nature of the trifluoromethylating agent and the reaction conditions.

Single Electron Transfer (SET) pathways are a common mechanism in photochemical and some metal-catalyzed trifluoromethylation reactions. chemistryviews.org In a typical photoredox-catalyzed process, a photosensitizer absorbs light and reaches an excited state, enabling it to act as a potent single-electron oxidant or reductant.

For phenolic substrates, a proposed mechanism often involves the initial deprotonation of the phenol (B47542) to form a more electron-rich phenoxide. chemistryviews.org This phenoxide can then be oxidized via SET to a phenoxyl radical. Concurrently, a trifluoromethyl source, such as trifluoromethyl iodide (CF3I) or Togni's reagent, accepts an electron to generate a trifluoromethyl radical (•CF3). chemistryviews.orgacs.org The coupling of the •CF3 radical with the aromatic ring, followed by rearomatization, yields the trifluoromethylated phenol.

A notable method involves the visible-light-promoted multiple trifluoromethylation of phenols using CF3I, which is proposed to proceed through sequential functionalization via SET from a photoexcited phenoxide intermediate. chemistryviews.org

Table 1: Comparison of Selected Trifluoromethylation Strategies for Phenols

| Method | CF3 Source | Typical Catalyst/Conditions | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | CF3I | Cs2CO3, 450 nm LED light | SET from photoexcited phenoxide | chemistryviews.org |

| Oxidative Trifluoromethylation | Me3SiCF3 | Silver Salt | Direct trifluoromethylation | cas.cn |

| Via Xanthates | Imidazolium salts / CF3 source | Mild base, two-step process | Intermediate formation | nih.gov |

Polar and ionic mechanisms for trifluoromethylation typically involve an electrophilic trifluoromethyl source ("CF3+") or a nucleophilic trifluoromethyl source ("CF3-"). Direct electrophilic trifluoromethylation of phenols can be challenging due to the high reactivity of the phenol ring towards oxidation. However, methods using hypervalent iodine reagents (e.g., Togni's reagents) can proceed through a pathway that has significant ionic character. acs.org

Another approach involves a two-step sequence where the phenol is first converted into a different functional group that is more amenable to trifluoromethylation. For instance, phenols can be converted to aryl xanthates, which then react with a trifluoromethyl source under mild conditions. nih.gov Similarly, a two-step method involving O-carboxydifluoromethylation followed by a decarboxylative fluorination has been developed to produce aryl trifluoromethyl ethers. cas.cnacs.org

Studies on the hydrolysis of trifluoromethylphenols (TFMPs) provide further insight into ionic pathways. While 3-TFMP is noted to be resistant to hydrolysis, ortho- and para-TFMPs can undergo defluorination. chemrxiv.orgnih.gov This reaction is believed to proceed through an E1cb-like mechanism following the deprotonation of the phenolic hydroxyl group, highlighting the importance of the phenolate (B1203915) form in facilitating bond cleavage. nih.govrsc.org

Reactivity of the Aminomethyl Moiety in Substituted Phenols

The aminomethyl group (-CH2NH2) introduces both nucleophilic and basic properties to the molecule, which are distinct from the direct attachment of an amino group to the aromatic ring due to the insulating methylene (B1212753) (-CH2-) linker.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor). libretexts.org

Basicity : Amines are basic, and their strength is typically measured by the pKa of their conjugate acid (pKaH). The basicity of the aminomethyl group is expected to be similar to that of benzylamine, as the aromatic ring's electronic effects are transmitted through the methylene spacer. It is generally observed that primary amines are less basic than secondary amines but more basic than ammonia. masterorganicchemistry.com

Nucleophilicity : Nucleophilicity often parallels basicity, meaning that amines are generally potent nucleophiles. libretexts.org They readily react with electrophilic centers. libretexts.org The nitrogen in an amine is typically more nucleophilic than the oxygen in an alcohol. libretexts.org However, extremely strong bases can lead to undesired acid-base side reactions instead of nucleophilic substitution. masterorganicchemistry.com The azide (B81097) ion (N3-) is an example of a species that is highly nucleophilic but relatively non-basic. masterorganicchemistry.com

The phenolic hydroxyl group (-OH) is amphoteric in its reactivity, capable of acting as both a nucleophile and an electrophile, although its nucleophilic character is far more common.

Nucleophilic Behavior : The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. libretexts.org This nucleophilicity is dramatically enhanced upon deprotonation to form the corresponding phenoxide ion. The phenoxide is a significantly stronger nucleophile and is often generated in situ using a base like sodium hydroxide. youtube.com Phenols and phenoxides can participate in nucleophilic substitution reactions, such as in the Williamson ether synthesis.

Electrophilic Behavior : The hydroxyl group itself is not a strong electrophile. For it to be attacked by a nucleophile, it must typically be protonated or converted into a better leaving group, such as a tosylate or mesylate. However, such reactions are less common for phenols compared to aliphatic alcohols due to the strength and character of the sp2 C-O bond. libretexts.org The primary reactivity associated with the phenolic hydroxyl group is its acidity and its ability to activate the aromatic ring. libretexts.org

Substituent Effects on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 3-(Aminomethyl)-5-(trifluoromethyl)phenol towards electrophilic aromatic substitution is governed by the combined electronic effects of the hydroxyl, trifluoromethyl, and aminomethyl groups.

Hydroxyl Group (-OH) : This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair from the oxygen atom into the ring. libretexts.org

Trifluoromethyl Group (-CF3) : This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I effect). rsc.org

Aminomethyl Group (-CH2NH2) : The effect of this group is more complex. The -CH2- linker prevents the nitrogen's lone pair from directly participating in resonance with the ring. The group as a whole is generally considered to be weakly activating and ortho, para-directing due to hyperconjugation and a weak inductive effect.

In this compound, the hydroxyl group is at position 1, the aminomethyl at position 3, and the trifluoromethyl at position 5. The powerful activating effect of the -OH group directs incoming electrophiles to positions 2, 4, and 6. The deactivating -CF3 group at position 5 further deactivates the entire ring, especially the adjacent positions 4 and 6. The -CH2NH2 group at position 3 directs to its ortho positions (2 and 4) and para position (6).

The directing effects can be summarized as follows:

-OH group directs to: C2, C4, C6 (strongly activating)

-CH2NH2 group directs to: C2, C4, C6 (weakly activating)

-CF3 group directs to: C1 (occupied), C3 (occupied), C5 (occupied) - effectively directs to positions meta to itself.

Considering these combined influences, the most likely positions for electrophilic attack are C2, C4, and C6. The strong activation by the hydroxyl group is the dominant factor. However, the deactivating effect of the CF3 group at position 5 will significantly reduce the reactivity at the adjacent C4 and C6 positions. Therefore, the most favored position for an electrophilic substitution reaction would likely be the C2 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating trifluoromethyl group.

Table 2: Summary of Substituent Effects on the Phenolic Ring

| Substituent | Position | Electronic Effect | Ring Reactivity | Directing Influence |

|---|---|---|---|---|

| -OH | 1 | +R > -I | Strongly Activating | Ortho, Para |

| -CH2NH2 | 3 | +I | Weakly Activating | Ortho, Para |

Inductive and Resonance Contributions of Trifluoromethyl and Aminomethyl Groups

The electronic character of the aromatic ring in this compound is significantly influenced by the inductive and resonance effects of its substituents. These effects alter the electron density of the benzene ring, thereby affecting its reactivity, particularly in electrophilic aromatic substitution reactions.

Conversely, the aminomethyl group (-CH2NH2) , and more specifically the amino (-NH2) part, generally acts as an electron-donating group. The nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). researchgate.netresearchgate.net This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. researchgate.net However, the methylene (-CH2-) spacer between the amino group and the benzene ring slightly mitigates the direct resonance donation to the ring. The primary electronic influence of the aminomethyl group is therefore a combination of a weak electron-donating resonance effect and a weak inductive effect. It is important to note that the hydroxyl group (-OH) also acts as a strong electron-donating group through resonance, further activating the ring at the ortho and para positions relative to itself. jst.go.jp

The opposing electronic natures of the trifluoromethyl and aminomethyl/hydroxyl groups create a complex pattern of electron distribution within the aromatic ring of this compound, influencing its regioselectivity in chemical reactions.

| Hydroxyl (-OH) | Electron-Withdrawing (-I) | Strong Electron-Donating (+M) jst.go.jp | Strongly Activating |

Steric Hindrance and Conformational Effects

The trifluoromethyl group (-CF3) is considered to be bulkier than a methyl group and its size can influence the approach of reactants. mdpi.com Studies on related trifluoromethyl ketones have shown that the -CF3 group can behave as a sterically large substituent, comparable to a sec-butyl group. jst.go.jp In this compound, the -CF3 group is positioned meta to both the hydroxyl and aminomethyl groups. This 1,3,5-substitution pattern places the bulky -CF3 group in a position where it can sterically hinder access to the adjacent carbon atoms on the ring.

The aminomethyl group (-CH2NH2) , being a flexible side chain, can adopt various conformations through rotation around the C-C and C-N single bonds. fiveable.me The preferred conformation will be one that minimizes steric clashes with the adjacent trifluoromethyl group and the more distant hydroxyl group. The rotational barrier of the aminomethyl group will be influenced by these steric interactions.

The hydroxyl group (-OH) also has rotational freedom around the C-O bond. In substituted phenols, the orientation of the hydroxyl hydrogen (syn or anti relative to another substituent) can lead to different stable conformers. researchgate.net In this specific molecule, intramolecular hydrogen bonding could be a significant conformational determinant. An intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the nitrogen of the aminomethyl group, or even one of the fluorine atoms of the trifluoromethyl group, although the former is generally more common in aminophenols. bohrium.comnih.gov Such an interaction would lock the molecule into a more rigid, planar conformation, influencing its reactivity and interaction with other molecules. The formation of intramolecular hydrogen bonds is highly dependent on the geometry and distance between the donor and acceptor groups. vedantu.comrsc.org

Table 2: Steric and Conformational Properties

| Feature | Description | Potential Impact |

|---|---|---|

| -CF3 Steric Bulk | Larger than a methyl group, comparable to sec-butyl. mdpi.comjst.go.jp | Hinders attack at adjacent ring positions. |

| -CH2NH2 Flexibility | Rotation around C-C and C-N bonds. fiveable.me | Adopts conformations to minimize steric strain. |

| -OH Rotation | Rotational freedom around the C-O bond. researchgate.net | Can lead to syn/anti conformers. |

| Intramolecular H-Bonding | Potential for O-H···N or O-H···F interactions. bohrium.comnih.gov | Can restrict conformational freedom and influence planarity. |

Advanced Derivatization and Functionalization Strategies

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-(Aminomethyl)-5-(trifluoromethyl)phenol is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various reactions.

Etherification of the phenolic hydroxyl group is a common strategy to modify the properties of this compound. This can be achieved through reactions with alkyl or aryl halides in the presence of a base. For instance, the reaction of the corresponding phenol (B47542) with a suitable benzyl (B1604629) alcohol can yield benzyl ether derivatives. This process often involves the initial formation of a sodium salt of the phenol (a phenate) which then reacts with a benzyl halide. The resulting benzyl ether can be a stable final product or an intermediate where the benzyl group serves as a protecting group that can be later removed via hydrogenolysis.

Esterification, another key modification, can be accomplished by reacting the phenolic hydroxyl group with acyl chlorides or carboxylic anhydrides. This reaction is typically carried out in the presence of a base to facilitate the formation of the ester linkage. These ester derivatives are valuable for modulating the electronic and steric properties of the parent molecule.

Direct O-arylation and O-alkylation of the phenolic hydroxyl group provide routes to a diverse set of ether derivatives. O-alkylation can be performed using various alkylating agents under basic conditions. For example, the reaction with methyl 5-fluoro-2-nitrobenzoate (B8730344) in the presence of anhydrous potassium carbonate in a solvent like dimethyl sulfoxide (B87167) can yield the corresponding ether.

O-arylation strategies, while less commonly detailed specifically for this molecule in readily available literature, generally involve coupling reactions with aryl halides or boronic acids, often catalyzed by transition metals like copper or palladium. A general strategy for the synthesis of aryl trifluoromethyl ethers involves a two-step process of O-carboxydifluoromethylation of a phenol followed by decarboxylative fluorination. This method provides a practical approach to access functionalized trifluoromethoxybenzenes.

Transformations of the Aminomethyl Functionality

The aminomethyl group offers another versatile point for derivatization, enabling the introduction of various substituents and the construction of more complex molecular architectures.

The primary amine of the aminomethyl group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Such modifications are crucial for introducing a wide range of functional groups and for altering the electronic and lipophilic character of the molecule.

N-alkylation of the aminomethyl group can be achieved through reaction with alkyl halides, although this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination. This powerful technique involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Reductive amination offers a highly efficient and versatile method for synthesizing a wide variety of N-substituted derivatives. For instance, reductive amination of an aldehyde with different anilines can lead to the formation of target compounds in good yields.

The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of fused ring systems. For example, under specific conditions, the aminomethyl group can react with a suitably positioned electrophile on a derivatized form of the phenol to construct a new ring. The synthesis of bioactive tricyclic quinazolines has been achieved through the intramolecular cyclization of related 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. While direct examples for the title compound are not extensively documented in readily available literature, the strategic placement of reactive groups allows for the potential construction of various five, six, or seven-membered heterocyclic rings incorporating the nitrogen of the aminomethyl group and potentially the oxygen of the phenolic hydroxyl group.

Aromatic Ring Functionalization Methods

The presence of an activating hydroxyl group and a deactivating, meta-directing trifluoromethyl group, along with a side-chain aminomethyl group on the phenolic ring, presents a unique challenge and opportunity for regioselective functionalization. The interplay of these substituents governs the sites of electrophilic attack and provides handles for cross-coupling reactions.

Electrophilic aromatic substitution is a fundamental strategy for introducing substituents onto the benzene (B151609) ring. The directing effects of the existing groups on the this compound ring are paramount in determining the position of substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a strongly deactivating meta-director. The aminomethyl group, particularly when protonated or protected, can exert a deactivating, meta-directing influence.

To achieve regioselectivity, the aminomethyl group is typically protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions and to modulate its electronic influence. In the N-protected form, the powerful ortho-, para-directing hydroxyl group primarily governs the position of electrophilic attack, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the trifluoromethyl group at position 5 strongly deactivates the adjacent positions 4 and 6, thereby favoring substitution at the 2-position.

Halogenation:

Regioselective halogenation, particularly bromination and chlorination, provides key intermediates for subsequent cross-coupling reactions. The use of specific halogenating agents and reaction conditions allows for controlled monohalogenation.

A general procedure for the regioselective bromination of a protected this compound derivative is presented below.

Table 1: Regioselective Bromination of N-Boc-3-(aminomethyl)-5-(trifluoromethyl)phenol

| Reagent | Solvent | Temperature | Product | Yield |

| N-Bromosuccinimide (NBS) | Dichloromethane (B109758) (DCM) | 0 °C to rt | 2-Bromo-N-Boc-3-(aminomethyl)-5-(trifluoromethyl)phenol | High |

This table is illustrative and based on general principles of electrophilic halogenation of substituted phenols. Specific yields would be dependent on detailed experimental optimization.

The reaction with N-bromosuccinimide in a non-polar solvent like dichloromethane at low temperatures typically affords the 2-bromo derivative in high yield due to the strong directing effect of the hydroxyl group and the deactivation of the other positions. Similar regioselectivity can be expected for chlorination using reagents like N-chlorosuccinimide (NCS).

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Starting from halogenated derivatives of this compound, a wide array of functional groups can be introduced with high efficiency and selectivity. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are particularly prominent. wikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. This reaction is highly versatile for introducing alkyl, alkenyl, or aryl substituents. For instance, the 2-bromo derivative of N-protected this compound can be coupled with various boronic acids or their esters.

Table 2: Illustrative Suzuki-Miyaura Coupling of 2-Bromo-N-Boc-3-(aminomethyl)-5-(trifluoromethyl)phenol

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | N-Boc-3-(aminomethyl)-2-phenyl-5-(trifluoromethyl)phenol |

| Methylboronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | N-Boc-3-(aminomethyl)-2-methyl-5-(trifluoromethyl)phenol |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ | SPhos | K₂CO₃ | THF/H₂O | N-Boc-3-(aminomethyl)-2-vinyl-5-(trifluoromethyl)phenol |

This table represents typical conditions for Suzuki-Miyaura reactions and the expected products. Actual conditions and yields would require experimental determination.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This method allows for the introduction of a wide range of primary and secondary amines at the halogenated position of the phenol ring.

Table 3: Representative Buchwald-Hartwig Amination of 2-Bromo-N-Boc-3-(aminomethyl)-5-(trifluoromethyl)phenol

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | N-Boc-3-(aminomethyl)-2-morpholino-5-(trifluoromethyl)phenol |

| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | N-Boc-3-(aminomethyl)-2-(phenylamino)-5-(trifluoromethyl)phenol |

| Benzylamine | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | N-Boc-2-(benzylamino)-3-(aminomethyl)-5-(trifluoromethyl)phenol |

This table illustrates potential Buchwald-Hartwig amination reactions. Specific conditions would need to be optimized for each substrate combination.

Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is an excellent method for introducing alkynyl moieties.

Table 4: Exemplary Sonogashira Coupling of 2-Iodo-N-Boc-3-(aminomethyl)-5-(trifluoromethyl)phenol

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | N-Boc-3-(aminomethyl)-2-(phenylethynyl)-5-(trifluoromethyl)phenol |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | N-Boc-3-(aminomethyl)-2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)phenol |

| Propargyl alcohol | Pd(OAc)₂ | CuI | Et₃N | MeCN | N-Boc-3-(aminomethyl)-2-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)phenol |

This table provides examples of Sonogashira coupling reactions. The iodo-derivative is often more reactive than the bromo-derivative in these couplings.

Heck Coupling:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This allows for the introduction of vinyl groups onto the aromatic ring.

Table 5: Hypothetical Heck Coupling of 2-Bromo-N-Boc-3-(aminomethyl)-5-(trifluoromethyl)phenol

| Alkene | Catalyst | Ligand | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | N-Boc-3-(aminomethyl)-2-styryl-5-(trifluoromethyl)phenol |

| Ethyl acrylate | Pd(PPh₃)₄ | - | NaOAc | MeCN | Ethyl (E)-3-(2-hydroxy-3-((Boc-amino)methyl)-5-(trifluoromethyl)phenyl)acrylate |

This table illustrates the potential application of the Heck reaction. The regioselectivity and stereoselectivity of the addition would need to be determined experimentally.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 3-(Aminomethyl)-5-(trifluoromethyl)phenol, these computational methods can elucidate its electronic behavior and three-dimensional structure, which are fundamental to understanding its reactivity and potential applications. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov

For aromatic compounds, the presence of π-bonds is a key factor influencing the HOMO-LUMO gap. nih.gov In the case of this compound, the electron-donating aminomethyl and hydroxyl groups, along with the electron-withdrawing trifluoromethyl group attached to the benzene (B151609) ring, would significantly influence the energies and spatial distributions of the HOMO and LUMO. Computational models can precisely calculate these energy levels. nih.govaimspress.com

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -8.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 7.3 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from quantum chemical calculations.

Optimized Geometries and Conformational Landscape

Computational methods allow for the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.net This involves finding the minimum energy conformation on the potential energy surface. researchgate.net For a flexible molecule like this compound, which has rotatable bonds in its aminomethyl side chain, multiple low-energy conformations may exist. researchgate.net

A thorough conformational analysis involves systematically rotating these bonds to map out the potential energy surface and identify all stable conformers and the energy barriers between them. researchgate.net The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for a complete structural description. nih.gov The presence of bulky groups like the trifluoromethyl group can introduce steric hindrance, influencing the preferred conformation. nih.gov

Table 2: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.47 | C-C-N: 115 | H-C-C-N: 60 |

| C-O | 1.36 | C-C-O: 120 | H-C-C-O: 0 |

| C-CF3 | 1.50 | C-C-C(F3): 121 | - |

Note: The values in this table are hypothetical and represent the type of data obtained from geometry optimization calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties. uncw.edu By computing the magnetic shielding around each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). uncw.edu These predicted spectra can be invaluable for interpreting experimental data and confirming the molecular structure.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra of the molecule. dtic.milresearchgate.net Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, or torsional movements. dtic.mil Comparing the computed frequencies with experimental spectra aids in the assignment of spectral bands to specific functional groups and vibrational modes within the molecule. researchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3650 |

| N-H | Stretching | 3400 |

| C-F | Stretching | 1150 |

| Aromatic C-H | Stretching | 3100 |

Note: The values in this table are hypothetical and for illustrative purposes.

Computational Studies on Reaction Pathways and Energetics

Computational chemistry provides the means to investigate the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. vu.nl

Transition State Identification and Activation Energy Calculations

A key aspect of studying a chemical reaction is identifying the transition state, which is the highest energy point along the reaction pathway that connects reactants to products. wikipedia.org Computational methods can locate the geometry of the transition state and calculate its energy. nih.gov The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. wikipedia.orgscribd.com

For reactions involving this compound, such as nucleophilic substitution at the aminomethyl group or electrophilic aromatic substitution on the phenol (B47542) ring, transition state calculations can reveal the energetic feasibility of different reaction pathways. nih.gov

Reaction Coordinate Mapping and Pathway Analysis

Once a transition state is identified, the entire reaction pathway can be mapped out by following the intrinsic reaction coordinate (IRC). vu.nlnih.gov This traces the lowest energy path from the transition state down to the reactants and products, providing a continuous description of the geometric changes that occur during the reaction. vu.nl

This analysis helps to confirm that the identified transition state correctly connects the desired reactants and products. nih.gov By examining the potential energy surface along the reaction coordinate, one can gain a comprehensive understanding of the reaction mechanism, including the presence of any intermediates. nih.gov

Analysis of Intermolecular Interactions and Non-Covalent Forces

The structural and electronic characteristics of this compound, namely the presence of a hydroxyl group, an aminomethyl group, and a trifluoromethyl-substituted aromatic ring, govern its intermolecular interaction profile. These non-covalent forces are critical in determining the compound's physical properties, crystal packing, and interactions with biological targets.

The molecule possesses functional groups capable of both donating and accepting hydrogen bonds, making these interactions a primary feature of its molecular recognition behavior. The phenolic hydroxyl (-OH) group and the primary amine (-NH2) part of the aminomethyl substituent serve as hydrogen bond donors. The oxygen atom of the hydroxyl group, the nitrogen atom of the amine, and the fluorine atoms of the trifluoromethyl group can all act as hydrogen bond acceptors.

Computational analysis, as cataloged in public chemical databases, provides a quantitative starting point for understanding this potential. The molecule is noted to have two hydrogen bond donors and five hydrogen bond acceptors. This high number of potential acceptor sites, particularly including the fluorine atoms, suggests a capacity for complex and varied hydrogen bonding networks in condensed phases or in complexes with other molecules. In related fluorinated compounds, intramolecular hydrogen bonds, such as O-H···N, have been observed to play a significant role in stabilizing specific molecular conformations.

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

The presence of the benzene ring allows for the possibility of π-stacking interactions, a common non-covalent force in aromatic compounds. These interactions typically occur in a parallel-displaced or T-shaped arrangement and contribute significantly to the cohesive energy of molecular crystals and the binding of ligands to proteins.

The electronic nature of the aromatic ring in this compound is heavily influenced by its substituents. The hydroxyl group is an electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group. This push-pull substitution pattern creates a significant dipole moment across the ring, which can influence the geometry and strength of π-π interactions compared to unsubstituted benzene.

Furthermore, the trifluoromethyl group significantly contributes to dispersion forces. While individual fluorine atoms are weak interactors, the collective effect of multiple fluorine atoms can lead to substantial stabilizing dispersion interactions. Studies on other halogenated aromatic systems have shown that halogenation can have a measurable effect on the stability of π-π stacking. The interplay between electrostatic effects driven by the ring substituents and dispersion forces is a key feature of the molecule's non-covalent interaction profile.

Application of Advanced Computational Methodologies (e.g., DFT, Ab Initio, Molecular Dynamics)

To fully elucidate the complex interplay of forces governing the behavior of this compound, advanced computational methods are indispensable. Methodologies such as Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics (MD) simulations provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules. For a molecule like this compound, DFT calculations can be used to:

Optimize the molecular geometry to find its most stable conformation.

Calculate the energies of different intermolecular arrangements (dimers, clusters) to quantify the strength of hydrogen bonding and π-stacking interactions.

Generate maps of the electrostatic potential to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer characteristics within the molecule and during interactions.

Ab Initio methods , which are based on first principles without empirical parameters, can be employed for higher accuracy calculations, often to benchmark results from DFT or to study smaller, representative systems in great detail.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. An MD simulation of this compound, either in a crystalline state or in solution, could reveal:

The dynamic stability of hydrogen bond networks over time.

The preferred conformational states of the molecule and the energy barriers between them.

The solvation structure around the molecule, showing how solvent molecules (e.g., water) arrange themselves around the different functional groups.

While extensive computational studies specifically targeting this compound are not widely available in public literature, the application of these methods to structurally related aromatic compounds and fluorinated molecules is common and demonstrates their utility in characterizing complex non-covalent interactions.

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, a critical step in its characterization.

Table 1: Predicted HRMS Data for 3-(Aminomethyl)-5-(trifluoromethyl)phenol

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 192.06308 |

| [M+Na]⁺ | 214.04502 |

| [M-H]⁻ | 190.04852 |

Data predicted based on the molecular formula C₈H₈F₃NO. uni.lu

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive structural analysis. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number and types of hydrogen atoms. The aromatic protons on the phenol (B47542) ring would appear as distinct signals in the aromatic region of the spectrum (typically 6-8 ppm). libretexts.org The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet in the range of 3-4 ppm. chemicalbook.com The phenolic hydroxyl proton (-OH) would give a signal that can vary in chemical shift depending on the solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The aromatic carbons would show signals in the range of 110-160 ppm. docbrown.info The carbon of the trifluoromethyl group would be split into a quartet due to coupling with the three fluorine atoms. rsc.org The aminomethyl carbon would appear in the aliphatic region of the spectrum. nih.gov

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. It provides a highly sensitive signal for the fluorine nuclei. nih.gov The trifluoromethyl group in this compound would be expected to show a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of trifluoromethyl groups attached to an aromatic ring, typically around -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu The precise chemical shift is sensitive to the electronic environment, making it a valuable probe for structural and interaction studies. nih.govnih.gov

While specific, publicly available spectra for this compound are scarce, data for the closely related compound 3-(trifluoromethyl)phenol (B45071) shows a ¹⁹F NMR signal at -62.89 ppm (in CDCl₃). rsc.org Commercial suppliers of this compound indicate the availability of NMR data. nih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | Aromatic: 6.0 - 7.5 | Splitting patterns will depend on substitution. |

| Aminomethyl (-CH₂): ~3.8 | ||

| Amine (-NH₂): Variable | ||

| Phenolic (-OH): Variable | Position and appearance depend on solvent and concentration. | |

| ¹³C | Aromatic: 110 - 160 | Including the carbon attached to the CF₃ group. |

| Trifluoromethyl (-CF₃): ~124 (quartet) | J-coupling with fluorine atoms will be observed. | |

| Aminomethyl (-CH₂): ~45 | ||

| ¹⁹F | Trifluoromethyl (-CF₃): -60 to -65 | Relative to CFCl₃. |

Predicted values are based on data for similar structures and general NMR principles. libretexts.orglibretexts.orgchemicalbook.comdocbrown.inforsc.orgchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni.lu The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and providing structural information.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group, with its exact position and shape influenced by hydrogen bonding. eurjchem.com The N-H stretching vibrations of the primary amine group would appear in the same region, typically as two bands for the symmetric and asymmetric stretches. The C-H stretching vibrations of the aromatic ring and the aminomethyl group would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range. eurjchem.com

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 (broad) | IR |

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1350 (strong) | IR |

Expected ranges are based on general principles of vibrational spectroscopy and data from related compounds. researchgate.netnih.goveurjchem.comthermofisher.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the phenol ring, the orientation of the aminomethyl and trifluoromethyl substituents relative to the ring, and any intramolecular or intermolecular hydrogen bonding involving the phenolic hydroxyl and aminomethyl groups. While no published crystal structure for this compound currently exists, studies on similar molecules, such as 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, demonstrate the level of detail that can be obtained. nih.gov Such an analysis would provide key parameters like the crystal system, space group, and unit cell dimensions. eurjchem.commdpi.com

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Describes the conformation of the molecule, such as the rotation around single bonds. |

| Hydrogen Bonding | Identifies and characterizes hydrogen bond donors, acceptors, and geometries. |

| Crystal Packing | Shows how individual molecules are arranged in the solid state. |

This table describes the general type of data obtained from an X-ray crystallography experiment.

Advanced Chromatographic Methods (e.g., HPLC-SPE-NMR-TOF-MS) for Purity and Mixture Analysis

The purity of a research compound is of paramount importance. Advanced chromatographic techniques are essential for separating the main component from any impurities or by-products. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its polarity.

To gain more detailed information, especially when dealing with complex mixtures or for the identification of unknown impurities, hyphenated techniques are invaluable. A powerful combination is HPLC coupled with Solid-Phase Extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-SPE-NMR). This setup allows for the separation of components by HPLC, followed by trapping of the individual peaks on an SPE cartridge. The purified components can then be eluted from the cartridge with a deuterated solvent and analyzed by NMR for structural elucidation. nih.gov Coupling this with Time-of-Flight Mass Spectrometry (TOF-MS) provides accurate mass information for each separated component, further aiding in identification. While specific applications of these advanced hyphenated techniques for this compound have not been published, their utility for analyzing related fluorinated aromatic compounds has been demonstrated. mdpi.com Commercial suppliers often provide HPLC and LC-MS data to certify the purity of their products. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the thermal stability of a material and to study its degradation profile.

A TGA of this compound would provide information on its decomposition temperature. The analysis would show the temperature at which the compound begins to lose mass and the temperature at which the decomposition is most rapid. The resulting thermogram can also indicate the presence of residual solvent or water if mass loss is observed at lower temperatures. While specific TGA data for this compound is not available in the public domain, the thermal degradation of related phenolic structures, such as phenol-formaldehyde resins, typically occurs at elevated temperatures.

Advanced Research Applications and Future Research Trajectories

Utility as Precursors and Intermediates in Complex Organic Synthesis

3-(Aminomethyl)-5-(trifluoromethyl)phenol serves as a critical intermediate in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for sequential or selective reactions, making it a valuable precursor for constructing intricate molecular architectures.

A significant application is in the synthesis of potent and selective neurokinin-1 (NK-1) receptor antagonists. These antagonists are investigated for their potential in treating depression, anxiety, and chemotherapy-induced nausea. In these synthetic pathways, the aminomethyl and phenol (B47542) moieties of the compound are strategically utilized to build the final complex structure. For instance, the synthesis of a class of piperidinyl-based NK-1 receptor antagonists uses this compound as a key starting material. The synthesis often involves an initial N-acylation or N-alkylation at the aminomethyl group, followed by etherification of the phenolic hydroxyl group to introduce other complex fragments of the target molecule.

The trifluoromethyl group is crucial as it significantly enhances the metabolic stability and lipophilicity of the final compound, which can improve its pharmacokinetic profile. The precise positioning of the functional groups on the phenyl ring is essential for achieving high binding affinity and selectivity for the target receptor.

Table 1: Role in NK-1 Antagonist Synthesis

| Synthetic Step | Functional Group Utilized | Purpose |

|---|---|---|

| N-Acylation / N-Alkylation | Aminomethyl (-CH₂NH₂) | Introduction of a core structural component, often a heterocyclic system. |

| O-Alkylation / Etherification | Phenolic Hydroxyl (-OH) | Attachment of side chains or linking fragments to modulate solubility and receptor interaction. |

| - | Trifluoromethyl (-CF₃) | Enhances metabolic stability and modulates the electronic properties of the molecule for improved binding. |

Scaffold for Combinatorial Library Generation in Discovery Research

In modern drug discovery, the generation of combinatorial libraries—large collections of structurally related compounds—is a cornerstone for identifying new therapeutic leads. The structure of this compound is well-suited to serve as a scaffold, or core structure, for such libraries.

Its two distinct functional handles (amine and phenol) allow for divergent synthesis. Starting from this single scaffold, chemists can introduce a wide variety of building blocks at two different points on the molecule. For example, the primary amine can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to create a library of amides, sulfonamides, or ureas. Simultaneously or sequentially, the phenolic hydroxyl group can be reacted with a different set of alkyl halides or other electrophiles. This two-dimensional diversification strategy can rapidly generate thousands of unique compounds from a single, readily available starting scaffold.

The resulting library of compounds can then be screened against various biological targets (e.g., enzymes, receptors) to identify "hits"—molecules that exhibit a desired biological activity. The trifluoromethyl group on the scaffold provides a consistent structural feature across all library members, which can be beneficial for target engagement and often imparts favorable drug-like properties.

Exploration in Advanced Materials Science

While its primary applications have been in medicinal chemistry, the unique electronic and structural properties of this compound make it a candidate for exploration in advanced materials science. The combination of a hydrogen-bonding phenol, a reactive amine, and a highly polar, electron-withdrawing trifluoromethyl group suggests potential uses in the design of functional polymers and specialty materials.

For instance, it could be incorporated as a monomer in the synthesis of high-performance polymers such as polyamides, polyimides, or polybenzoxazoles. The trifluoromethyl group could enhance the thermal stability, chemical resistance, and solubility of the resulting polymers in organic solvents, while also lowering their dielectric constant. The aminomethyl and phenol groups provide reactive sites for polymerization. These properties are highly desirable in materials for microelectronics, aerospace applications, and separation membranes. Research in this area is still emerging, representing a future trajectory for the compound beyond its current applications.

Development of Chemical Probes and Sensor Systems

The development of chemical probes and sensors for detecting specific analytes is a significant area of chemical research. The structure of this compound contains the necessary components—a fluorophore backbone (the phenol ring) and a receptor site (the aminomethyl and hydroxyl groups)—to be considered as a platform for creating fluorescent sensors.

Derivatives of this compound could be designed to act as "turn-on" or "turn-off" fluorescent probes. For example, the amine group could be modified to selectively bind to a specific metal ion or small molecule. Upon binding, the electronic environment of the fluorophore would be altered, leading to a detectable change in its fluorescence intensity or wavelength. The trifluoromethyl group can enhance the photostability and quantum yield of the fluorophore. This makes such probes potentially useful for applications in environmental monitoring, medical diagnostics, and cellular imaging. This remains an area where the potential of this compound has yet to be fully explored.

Integration into Green Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and use of this compound and its derivatives can be aligned with these principles in several ways.

Future research is focused on developing synthetic routes that utilize greener solvents and catalytic methods. Traditional organic synthesis often relies on volatile and hazardous solvents. Research efforts are aimed at adapting the reactions involving this compound to more environmentally benign solvents like water, ethanol, or supercritical CO₂.

Furthermore, replacing stoichiometric reagents with catalytic systems is a central goal of green chemistry. For reactions involving this compound, the development of efficient metal-based or organocatalytic systems can significantly reduce waste, lower energy consumption, and allow for catalyst recycling and reuse. For example, catalytic reductive amination or catalytic C-O coupling reactions could be employed to build complexity from this scaffold in a more sustainable manner.

Q & A

Q. What are the established synthetic routes for 3-(Aminomethyl)-5-(trifluoromethyl)phenol, and what experimental conditions optimize yield?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Key approaches include:

- Nucleophilic Aromatic Substitution : Reacting halogenated precursors (e.g., bromo- or chloro-derivatives) with aminomethylating agents under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates substitution at the aromatic ring .

- Reductive Amination : Introducing the aminomethyl group via catalytic hydrogenation of nitrile or nitro intermediates, using palladium or platinum catalysts .

- Continuous Flow Reactors : Adapting industrial-scale methods (e.g., automated flow systems) for high-throughput synthesis, ensuring reproducibility and scalability .

Q. Optimization Tips :

- Use anhydrous solvents (e.g., DMF, THF) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC, targeting a pH range of 8–10 for optimal substitution .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: A combination of analytical techniques is required:

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer: Critical properties include:

Q. Design Considerations :

- The trifluoromethyl group enhances metabolic stability in drug design but may complicate crystallization .

- The aminomethyl moiety enables bioconjugation (e.g., Schiff base formation with aldehydes) for probe development .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported reactivity or stability of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to predict reaction pathways, such as nucleophilic attack sites or tautomeric equilibria . Compare with experimental NMR shifts to validate models .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to explain unexpected inhibition patterns .

Case Study :

Predicted pKa (8.20) vs. experimental discrepancies can arise from solvent effects. MD simulations in explicit water improve accuracy .

Q. What strategies are effective for studying the compound’s interactions with biological macromolecules?

Methodological Answer:

- Bioconjugation : Label the aminomethyl group with fluorescent tags (e.g., FITC) via EDC/NHS coupling. Validate using fluorescence polarization assays .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with proteins (e.g., kinases) .

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450) to resolve binding modes. Use cryo-EM if crystallization fails .

Q. How can researchers address contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify off-target effects .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling pathways affected at different doses .

- Metabolite Profiling : LC-MS/MS to detect in situ degradation products that may confound results .

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.